3-(2,5-dimethylbenzenesulfonyl)-1-ethyl-6-fluoro-7-(morpholin-4-yl)-1,4-dihydroquinolin-4-one

Beschreibung

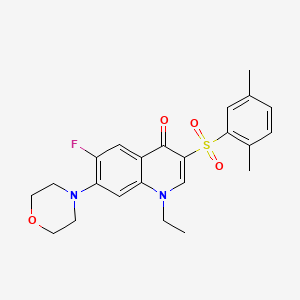

This compound (CAS: 892781-03-2) is a 1,4-dihydroquinolin-4-one derivative with a molecular formula of C₂₆H₃₂FN₃O₃S and a molecular weight of 485.614 g/mol . Its structure features:

- A 1-ethyl group at position 1.

- A 6-fluoro substituent on the quinolinone core.

- A 2,5-dimethylbenzenesulfonyl moiety at position 3, contributing steric and electronic effects.

The compound is cataloged as a research chemical, with synthetic accessibility suggested by the commercial availability of its sulfonyl precursor (2,5-dimethylbenzenesulfonyl chloride) .

Eigenschaften

IUPAC Name |

3-(2,5-dimethylphenyl)sulfonyl-1-ethyl-6-fluoro-7-morpholin-4-ylquinolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25FN2O4S/c1-4-25-14-22(31(28,29)21-11-15(2)5-6-16(21)3)23(27)17-12-18(24)20(13-19(17)25)26-7-9-30-10-8-26/h5-6,11-14H,4,7-10H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLVKHEPEHIPITK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCOCC3)F)S(=O)(=O)C4=C(C=CC(=C4)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25FN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,5-dimethylbenzenesulfonyl)-1-ethyl-6-fluoro-7-(morpholin-4-yl)-1,4-dihydroquinolin-4-one typically involves multi-step organic reactions. The process begins with the preparation of the quinoline core, followed by the introduction of the sulfonyl group, fluorine atom, and morpholino group through various substitution reactions. Common reagents used in these steps include sulfonyl chlorides, fluorinating agents, and morpholine. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.

Analyse Chemischer Reaktionen

Types of Reactions

3-(2,5-dimethylbenzenesulfonyl)-1-ethyl-6-fluoro-7-(morpholin-4-yl)-1,4-dihydroquinolin-4-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but they often involve specific solvents, temperatures, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of substituents, leading to diverse quinoline derivatives.

Wissenschaftliche Forschungsanwendungen

3-(2,5-dimethylbenzenesulfonyl)-1-ethyl-6-fluoro-7-(morpholin-4-yl)-1,4-dihydroquinolin-4-one has several scientific research applications, including:

Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs and treatments.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 3-(2,5-dimethylbenzenesulfonyl)-1-ethyl-6-fluoro-7-(morpholin-4-yl)-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Alkyl Chain Variations at Position 1

- Target Compound : 1-Ethyl group.

- Analog (CAS 931931-94-1): 1-Propyl group . Molecular weight differences (466.56 g/mol vs. 485.61 g/mol) reflect alkyl chain length and substituent positioning.

Sulfonyl Group Substitution Patterns

- Target Compound : 2,5-Dimethylbenzenesulfonyl.

- Analog (CAS 931931-94-1) : 3,5-Dimethylbenzenesulfonyl .

- Impact : The 2,5-dimethyl configuration introduces distinct steric hindrance and electron-donating effects compared to 3,5-dimethyl. This may alter binding affinity in enzyme pockets or influence metabolic stability.

Heterocyclic Modifications at Position 7

- Target Compound : Morpholin-4-yl group.

- Analog (BA94548, CAS 893789-80-5): 4-(4-Fluorophenyl)piperazin-1-yl group . BA94548’s higher molecular weight (523.59 g/mol) suggests reduced bioavailability compared to the target compound.

Fluorine Substitution

- Target Compound : Single fluorine at position 6.

- Analog (BA94548): Additional fluorine on the piperazine ring . However, multiple fluorines (as in BA94548) may increase toxicity risks.

Research Findings and Implications

- Synthetic Accessibility : The target compound’s 2,5-dimethylbenzenesulfonyl group is derived from commercially available precursors (e.g., 2,5-dimethylbenzenesulfonyl chloride), streamlining synthesis .

- Biological Relevance : Morpholinyl and fluorinated analogs are common in kinase inhibitors (e.g., PI3K/mTOR pathways) due to their ability to occupy hydrophobic pockets and form hydrogen bonds .

- Comparative Advantages :

- The ethyl group balances solubility and permeability better than bulkier propyl or smaller methyl groups.

- The 2,5-dimethyl sulfonyl configuration may reduce metabolic oxidation compared to 3,5-dimethyl analogs.

Biologische Aktivität

3-(2,5-dimethylbenzenesulfonyl)-1-ethyl-6-fluoro-7-(morpholin-4-yl)-1,4-dihydroquinolin-4-one is a compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article delves into its biological activity, including mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

The compound's structure features a quinoline core substituted with a sulfonyl group and a morpholine moiety. This unique arrangement contributes to its biological properties, influencing its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and receptors involved in disease pathways. Here are the key mechanisms:

- Enzyme Inhibition : The compound has shown inhibitory effects on certain kinases and enzymes involved in cancer progression.

- Receptor Modulation : It may act as an antagonist or partial agonist for various receptors, impacting cellular signaling pathways.

Anticancer Activity

Research indicates that 3-(2,5-dimethylbenzenesulfonyl)-1-ethyl-6-fluoro-7-(morpholin-4-yl)-1,4-dihydroquinolin-4-one exhibits significant anticancer properties. In vitro studies have demonstrated its effectiveness against several cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 12.5 | Induction of apoptosis |

| A549 (Lung Cancer) | 10.0 | Cell cycle arrest |

| HeLa (Cervical Cancer) | 15.0 | Inhibition of proliferation |

These results suggest that the compound may be a promising candidate for further development in cancer therapeutics.

Antimicrobial Activity

Preliminary studies have also explored the antimicrobial potential of this compound. It has demonstrated activity against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Activity |

|---|---|---|

| Staphylococcus aureus | 8 µg/mL | Bacteriostatic |

| Escherichia coli | 16 µg/mL | Bactericidal |

This antimicrobial profile indicates potential applications in treating infections caused by resistant bacterial strains.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Case Study on Cancer Treatment : A study conducted on xenograft models showed that treatment with the compound significantly reduced tumor size compared to control groups. The mechanism was linked to apoptosis induction and inhibition of angiogenesis.

- Clinical Trial Insights : Early-phase clinical trials involving patients with advanced solid tumors reported manageable toxicity profiles and preliminary evidence of antitumor activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.